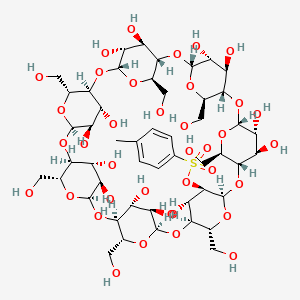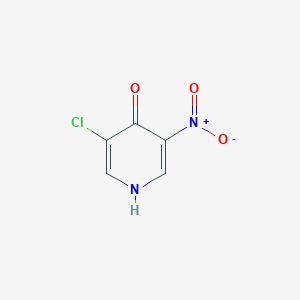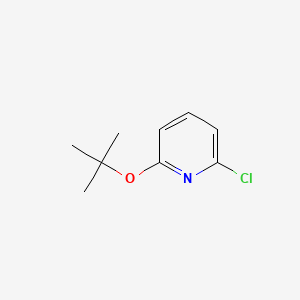
1-(4-Aminophenoxy)-3-ethoxypropan-2-ol
Vue d'ensemble
Description
1-(4-Aminophenoxy)-3-ethoxypropan-2-ol (APEP) is an organic compound composed of an aminophenol and an ethoxypropanol group. It is a colorless, viscous liquid with a distinct odor. APEP is a useful compound for a wide range of applications, including the synthesis of pharmaceuticals, dyes, and other organic compounds. APEP is also a key component in many biochemical and physiological processes, such as metabolism and signal transduction.
Applications De Recherche Scientifique
Fluorometric Analysis in Clinical Chemistry
The compound has been utilized in the development of a fluorometric method for estimating practolol, a beta-adrenergic receptor antagonist, in blood and urine . This method involves the formation of a highly fluorescent conjugate with nitrosonaphthol in weak acid, which can be detected at specific excitation and emission wavelengths.
Synthesis of Semicrystalline Polyimides
In materials science, this compound is a precursor in synthesizing semicrystalline polyimides . These polymers exhibit significant recrystallization ability and fast crystallization kinetics from the melt, making them suitable for high-temperature applications such as aerospace and electronics due to their excellent thermo-oxidative stability and mechanical properties.
Development of Melt-Processable Plastics
The compound contributes to the creation of melt-processable plastics with outstanding flowability . This property is crucial for manufacturing processes that require the plastic to be melted and molded, ensuring efficient production without compromising the material’s integrity.
Enhancement of Thermal and Mechanical Properties
Researchers have investigated the thermal and mechanical properties of cured epoxy systems containing oxyphenylene units derived from this compound . The findings suggest improvements in the durability and stability of the materials, which are essential for structural applications.
Cardiac Adrenergic Receptor Blockade
In pharmacology, derivatives of this compound have been studied for their potential to act as cardiac adrenergic receptor blockers . This application is significant for developing medications that can treat heart conditions by regulating the effects of adrenaline on the heart.
Analytical Chemistry Techniques
The compound’s role in analytical chemistry extends to paper chromatography , where it can be used to separate chemical substances. This technique is vital for identifying and quantifying components in complex mixtures.
Fluorescent Tracing in Biological Studies
Due to its fluorescent properties when conjugated with certain reagents, this compound can be used for fluorescent tracing in biological studies . This application allows researchers to track the movement and concentration of molecules in various biological systems.
Research on Beta-Adrenergic Antagonists
Lastly, the compound is central to research on beta-adrenergic antagonists , a class of drugs that are used to manage abnormal heart rhythms and prevent heart attacks. Its role in the synthesis and analysis of these drugs is crucial for advancing cardiovascular medicine.
Propriétés
IUPAC Name |
1-(4-aminophenoxy)-3-ethoxypropan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO3/c1-2-14-7-10(13)8-15-11-5-3-9(12)4-6-11/h3-6,10,13H,2,7-8,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGLCTRQIEGPEPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(COC1=CC=C(C=C1)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40444722 | |
| Record name | 1-(4-Aminophenoxy)-3-ethoxypropan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40444722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Aminophenoxy)-3-ethoxypropan-2-ol | |
CAS RN |
94056-98-1 | |
| Record name | 1-(4-Aminophenoxy)-3-ethoxypropan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40444722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




 (tricyclohexylphosphine)ruthenium(II)](/img/structure/B1589754.png)




![4'-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-4-carbonitrile](/img/structure/B1589765.png)




![Pyrazino[2,3-f][1,10]phenanthroline-2,3-dicarbonitrile](/img/structure/B1589770.png)

